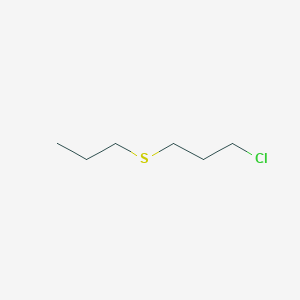![molecular formula C19H17F6NO B14293897 5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine CAS No. 114008-94-5](/img/structure/B14293897.png)
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine is a compound that features prominently in the field of organic chemistry due to its unique structural properties. The presence of trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethylamine and an appropriate oxazolidine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazolidine ring into more reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxazolidinone derivatives, reduced oxazolidines, and substituted trifluoromethyl compounds.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The oxazolidine ring structure also plays a crucial role in its biological activity by facilitating interactions with various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- (S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Uniqueness
5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine is unique due to its specific combination of an oxazolidine ring with trifluoromethyl groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
114008-94-5 |
|---|---|
Molekularformel |
C19H17F6NO |
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
5-ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine |
InChI |
InChI=1S/C19H17F6NO/c1-2-16-11-26(15-8-4-7-14(10-15)19(23,24)25)17(27-16)12-5-3-6-13(9-12)18(20,21)22/h3-10,16-17H,2,11H2,1H3 |
InChI-Schlüssel |
FXTSZWZNOWXJJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN(C(O1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



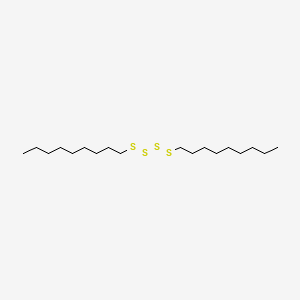

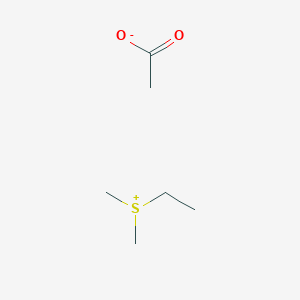
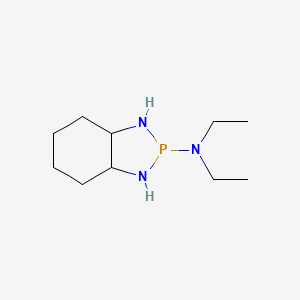
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
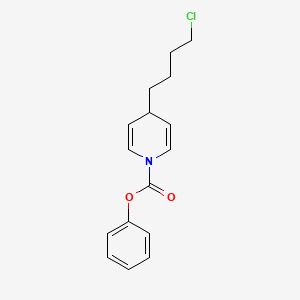
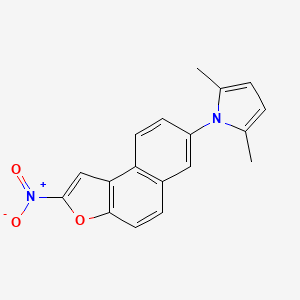
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)



